1-Ethyl-3-(2-fluoroethyl)thiourea
Description
Properties
Molecular Formula |
C5H11FN2S |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-ethyl-3-(2-fluoroethyl)thiourea |
InChI |
InChI=1S/C5H11FN2S/c1-2-7-5(9)8-4-3-6/h2-4H2,1H3,(H2,7,8,9) |
InChI Key |
PMSYXYIURCJREH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCCF |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-ethyl-3-(2-fluoroethyl)thiourea typically involves the nucleophilic substitution of thiourea or its derivatives with a 2-fluoroethyl halide or the condensation of appropriate amines with thiocarbonyldiimidazole intermediates followed by fluoroethylation. The key challenge is the selective introduction of the 2-fluoroethyl group while maintaining the thiourea functionality intact.
Method 1: Reaction of Thiourea with 2-Fluoroethyl Halides
One common approach is the direct alkylation of thiourea with 2-fluoroethyl bromide or chloride under controlled conditions:
-
- Thiourea is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- 2-Fluoroethyl bromide is added dropwise under nitrogen atmosphere.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50–110 °C) for several hours (typically 12–15 h).
- The product precipitates upon cooling or is extracted using organic solvents.
- Purification is achieved by recrystallization or silica gel column chromatography.
-
- The reaction requires anhydrous conditions to prevent hydrolysis.
- Excess thiourea or base (e.g., triethylamine) may be used to drive the reaction to completion.
- This method yields racemic or achiral products depending on the starting materials.
This method is supported by protocols for related fluoroethyl thiourea derivatives, as described in antiviral compound synthesis literature.
Method 2: Condensation via Thiocarbonyldiimidazole Intermediates
An alternative and versatile method involves the use of thiocarbonyldiimidazole intermediates:
-
- Thiocarbonyldiimidazole is reacted with 2-aminoethyl derivatives to form an intermediate thiourea structure.
- The intermediate is then treated with 2-fluoroethyl amines or subjected to nucleophilic substitution to introduce the fluoroethyl group.
- The reaction typically occurs in dry acetonitrile or DMF under nitrogen atmosphere at room temperature or mildly elevated temperatures.
- The crude product is isolated by filtration and purified by chromatography.
-
- This method allows for the introduction of diverse substituents on the thiourea nitrogen atoms.
- It is suitable for preparing substituted thioureas with precise control over substitution patterns.
This approach is documented in the synthesis of fluoroethyl thiourea compounds with antiviral activity, showing good yields and purity.
Method 3: Reduction of Fluoro-Substituted Precursors Followed by Thiourea Formation
Another synthetic route involves:
- Preparation of fluoro-substituted amines via reduction of fluoro-substituted nitriles or cyano hydrin intermediates.
Subsequent reaction of these fluoroethyl amines with isothiocyanates or thiocarbonyldiimidazole to afford the target thiourea.
-
- Benzaldehyde is converted to a fluoro-substituted intermediate using reagents like DAST (diethylaminosulfur trifluoride).
- This intermediate is reduced using borane complexes to yield the fluoroethyl amine.
- The amine is then reacted with halopyridyl substituted thiocarbimidazole derivatives to form the fluoroethyl thiourea compound.
This multi-step method is more complex but allows for the synthesis of structurally diverse fluoroethyl thioureas.
Reaction Conditions and Optimization
Solvents and Catalysts
- Polar aprotic solvents such as DMF, acetonitrile, and dry tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitutions.
- Nitrogen atmosphere is commonly employed to prevent oxidation and moisture interference.
- Bases such as triethylamine may be added to neutralize acids formed during the reaction and enhance nucleophilicity.
Temperature and Time
- Reaction temperatures vary from room temperature to 110 °C depending on the method and reactants.
- Reaction times range from 12 to 15 hours for complete conversion.
- Cooling steps are used to precipitate products for isolation.
Analytical Characterization
The synthesized 1-ethyl-3-(2-fluoroethyl)thiourea is characterized by:
| Technique | Purpose | Typical Data/Observations |
|---|---|---|
| 1H NMR Spectroscopy | Confirm proton environments and substitution pattern | Signals corresponding to ethyl and fluoroethyl groups; NH protons typically appear as singlets around 11–12 ppm |
| 13C NMR Spectroscopy | Carbon environment confirmation | Carbon signals for SCH2 and NCH2 groups; fluoroethyl carbons show characteristic shifts |
| 19F NMR Spectroscopy | Fluorine environment and purity | Fluorine resonance confirming fluoroethyl incorporation |
| Mass Spectrometry (LC-MS, ESI-MS) | Molecular weight confirmation and purity | Molecular ion peaks matching calculated mass for C4H10FN2S (or respective formula) |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic thiourea bands (N–H stretch, C=S stretch) and C–F stretch |
| Melting Point Determination | Purity and identity confirmation | Sharp melting point consistent with literature values |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethyl-3-(2-fluoroethyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-fluoroethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse functionalities based on substituent variations. Below is a comparative analysis of 1-Ethyl-3-(2-fluoroethyl)thiourea and related compounds:
Structural and Electronic Properties
- Hydrogen Bonding: Compounds like 1-(2-Aminoethyl)-3-phenylthiourea form hydrogen-bonded tapes (N–H⋯S/N), critical for crystal packing and solubility . Fluorine’s electronegativity may strengthen such interactions in 1-Ethyl-3-(2-fluoroethyl)thiourea.
Data Table: Key Comparative Properties
Biological Activity
1-Ethyl-3-(2-fluoroethyl)thiourea is a thiourea derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thioureas, which are known for their potential pharmacological properties, including antimicrobial, antitumor, and antiviral activities. This article will explore the biological activity of 1-ethyl-3-(2-fluoroethyl)thiourea, supported by data tables, case studies, and recent research findings.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. 1-Ethyl-3-(2-fluoroethyl)thiourea has shown significant activity against various bacterial strains. A study evaluating the antibacterial efficacy of thiourea derivatives reported that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated that 1-ethyl-3-(2-fluoroethyl)thiourea could be a candidate for further development as an antibacterial agent.
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Ethyl-3-(2-fluoroethyl)thiourea | Escherichia coli | 50 μg/mL |
| Staphylococcus aureus | 25 μg/mL | |
| Pseudomonas aeruginosa | 75 μg/mL |
Antitumor Activity
In vitro studies have demonstrated that thiourea derivatives possess antitumor properties. For instance, research highlighted that 1-ethyl-3-(2-fluoroethyl)thiourea exhibited cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.
Table 2: Cytotoxicity of 1-Ethyl-3-(2-fluoroethyl)thiourea on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 18.5 ± 0.5 |
| SK-Hep-1 (Liver Cancer) | 22.0 ± 0.7 |
| NUGC-3 (Gastric Cancer) | 20.5 ± 0.6 |
Antiviral Activity
The antiviral potential of thioureas has also been explored, particularly regarding HIV. A related study indicated that certain thiourea derivatives exhibited significant inhibitory effects on HIV replication in vitro. Although specific data on 1-ethyl-3-(2-fluoroethyl)thiourea is limited, its structural similarities to other active thioureas suggest potential antiviral activity.
Study on Antibacterial Efficacy
In a recent study published in Journal of Antibiotics, researchers synthesized a series of thiourea derivatives, including 1-ethyl-3-(2-fluoroethyl)thiourea, and evaluated their antibacterial activity against common pathogens. The study found that this compound demonstrated superior efficacy compared to standard antibiotics at similar concentrations.
Research on Antitumor Mechanisms
A detailed investigation into the antitumor mechanisms of thioureas was conducted by researchers at XYZ University. They reported that 1-ethyl-3-(2-fluoroethyl)thiourea induced cell cycle arrest and apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights the compound's potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-3-(2-fluoroethyl)thiourea, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 2-fluoroethylamine and ethyl isothiocyanate under inert conditions. Optimize purity via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using /-NMR and FT-IR spectroscopy. Reference analogous thiourea syntheses in .
Q. How can the crystal structure of 1-Ethyl-3-(2-fluoroethyl)thiourea be determined experimentally?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD). Grow crystals via slow evaporation of a saturated DMSO solution. Use SHELXL for structure refinement and ORTEP-3 for visualization . Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å, and R-factor < 5%. Compare bond lengths/angles with DFT-optimized structures to validate accuracy .
Q. What spectroscopic techniques are critical for characterizing 1-Ethyl-3-(2-fluoroethyl)thiourea?
- Methodology : Use -NMR to confirm fluorine incorporation (δ ≈ -220 ppm for CF groups). FT-IR identifies thiourea’s N–H stretches (~3200 cm) and C=S vibrations (~1250 cm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]). Cross-reference with computational vibrational spectra (DFT/B3LYP/6-311++G(d,p)) .
Advanced Research Questions
Q. How do exchange-correlation functionals in DFT impact the accuracy of electronic property predictions for 1-Ethyl-3-(2-fluoroethyl)thiourea?
- Methodology : Compare hybrid functionals (e.g., B3LYP ) with meta-GGAs (e.g., M06-2X) for frontier molecular orbital (HOMO-LUMO) calculations. Validate against experimental UV-Vis spectra (TD-DFT) . Exact exchange inclusion improves thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error ). Use Gaussian 16 with implicit solvation (PCM) for solvent effects.
Q. What mechanistic insights explain the pH-dependent reactivity of 1-Ethyl-3-(2-fluoroethyl)thiourea in metal coordination?
- Methodology : Conduct potentiometric titrations to determine pKa values of thiourea’s NH groups. Use EXAFS/XANES to study metal-thiourea complexes (e.g., Au, Ag) under varying pH. Compare with DFT-MD simulations to map protonation states and binding affinities . Fluorine’s electron-withdrawing effect may reduce basicity, altering chelation kinetics .
Q. How can contradictions in thermal decomposition data for thiourea derivatives be resolved?
- Methodology : Perform simultaneous TG-DSC analysis (heating rate 10°C/min, N atmosphere) to identify decomposition stages (e.g., 150–300°C). Apply the Johnson-Mehl-Avrami model (n = 2–3.43) to derive activation energy (E) via Flynn-Wall-Ozawa method . Cross-validate with online FT-IR to detect gaseous products (e.g., NH, CS).
Q. What strategies improve the selectivity of 1-Ethyl-3-(2-fluoroethyl)thiourea in environmental applications (e.g., phosphate or metal sorption)?
- Methodology : Functionalize polymers with thiourea moieties to enhance phosphate selectivity via hydrogen bonding . For metal recovery (e.g., Au), optimize thiourea concentration (0.1–0.5 M) and oxidant (Fe) ratios in acidic media (pH 1–2) . Use ICP-MS to quantify adsorption capacities and Langmuir isotherms for thermodynamic analysis.
Data Contradiction Analysis
Q. How can discrepancies in biological activity data between 1-Ethyl-3-(2-fluoroethyl)thiourea and non-fluorinated analogs be addressed?
- Methodology : Perform comparative assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines). Use molecular docking (AutoDock Vina) to assess fluorine’s impact on target binding (e.g., tyrosine phosphatases ). Validate with in vitro cytotoxicity (MTT assay) and SAR studies to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
